

Hsd17B13 expression in NAFLD and NASH models

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An In-depth Technical Guide to HSD17B13 Expression in NAFLD and NASH Models

Executive Summary

Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a liver-specific, lipid droplet-associated protein that has emerged as a key player in the pathogenesis of non-alcoholic fatty liver disease (NAFLD) and its progressive form, non-alcoholic steatohepatitis (NASH).[1][2] While overexpression of wild-type HSD17B13 is associated with increased hepatic lipid accumulation, genetic loss-of-function variants are paradoxically protective against the progression to more severe liver disease, including NASH, fibrosis, and hepatocellular carcinoma.[1][3] This has positioned HSD17B13 as a high-interest therapeutic target for NAFLD/NASH.[4][5] This guide provides a comprehensive overview of HSD17B13 expression in various disease models, details common experimental protocols, and visualizes key pathways and workflows.

Data on HSD17B13 Expression in NAFLD/NASH

HSD17B13 expression is consistently found to be upregulated in both human patients and preclinical models of NAFLD and NASH.[6][7] This upregulation correlates with disease presence and, in some models, its severity.

Quantitative Data from Human Studies

Human studies consistently demonstrate elevated HSD17B13 levels in individuals with NAFLD compared to healthy controls. Furthermore, genetic studies have identified specific loss-of-function variants that confer protection against disease progression.

Metric	Population / Condition	Finding	Reference
mRNA Expression	NAFLD Patients (n=43) vs. Healthy Controls (n=14)	5.9-fold higher hepatic expression in NAFLD patients.	[1]
Protein Expression (IHC Score)	Normal Liver vs. NASH vs. Cirrhosis	Increased from Normal (49.74 ± 4.13) to NASH (67.85 ± 1.37) and Cirrhosis (68.89 ± 1.71).	[8]
Genetic Association (rs72613567)	Multi-ethnic Asian Cohort	TA allele (loss-of-function) associated with lower odds of NAFLD (adj. OR: 0.59) and NASH (adj. OR: 0.55).	[9]
Genetic Association (rs72613567)	European Descent Cohort (n=46,544)	Reduced risk of NAFLD/NASH cirrhosis by 17% (heterozygotes) and 30% (homozygotes).	[1]

Quantitative Data from In Vivo (Animal) Models

Multiple diet-induced and genetic animal models of NAFLD/NASH recapitulate the findings in humans, showing increased HSD17B13 expression.

Model	Diet / Condition	Key Finding	Reference
Murine Model	Choline-Deficient (CD) Diet	Significantly increased hepatic HSD17B13 expression.	[2] [4]
Murine Model	High-Fat Diet (HFD)	Upregulated hepatic HSD17B13 expression compared to control mice.	[2] [4]
db/db Mice	Type 2 Diabetes Model	Upregulated hepatic HSD17B13 expression compared to control mice.	[2] [4]
Multiple Murine Models	MCD, CDHFD, HFD, DEN, BDL, CCl4	Markedly increased hepatic HSD17B13 mRNA and protein levels across all models.	[8] [10]
HFD-Obese Mice	Adenovirus-mediated overexpression of HSD17B13	Resulted in accelerated lipid droplet biogenesis and excessive neutral lipid accumulation.	[2]

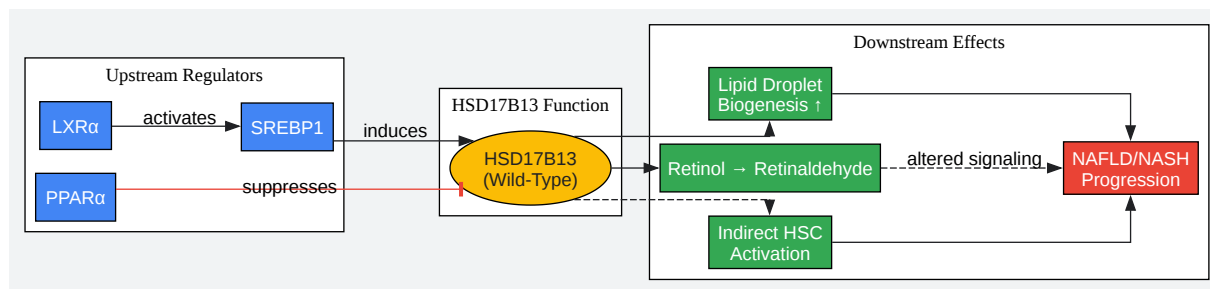
Note: While many studies report upregulation, some knockout models have produced inconsistent results regarding protection from steatosis, suggesting potential species-specific differences or diet-dependent effects.[\[2\]](#)[\[11\]](#)

Signaling and Logical Pathways

HSD17B13 is involved in complex pathways related to lipid and retinol metabolism. Its wild-type form promotes lipid storage, while loss-of-function variants disrupt this process, leading to a protective phenotype.

HSD17B13 Regulatory and Functional Pathway

The expression of HSD17B13 is modulated by nuclear receptors involved in lipid metabolism. Its enzymatic activity, primarily as a retinol dehydrogenase, is central to its function.[1]

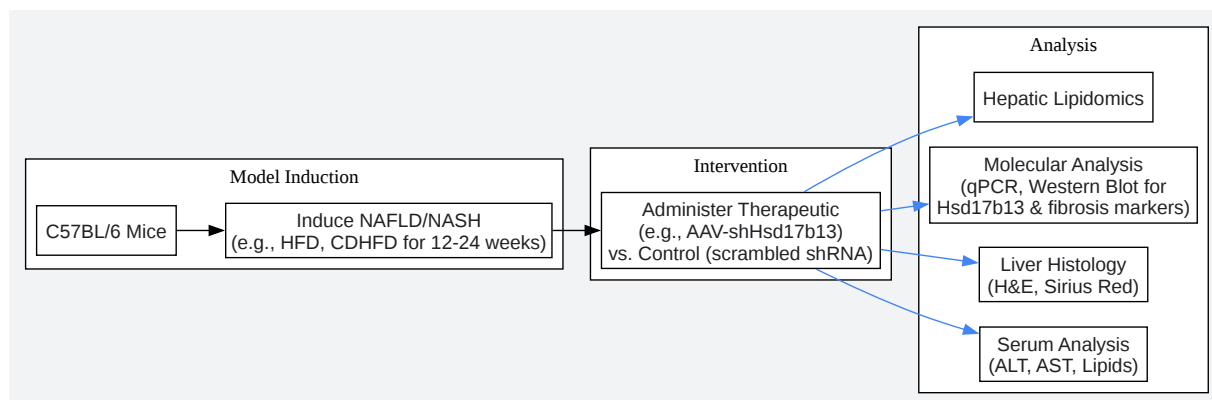
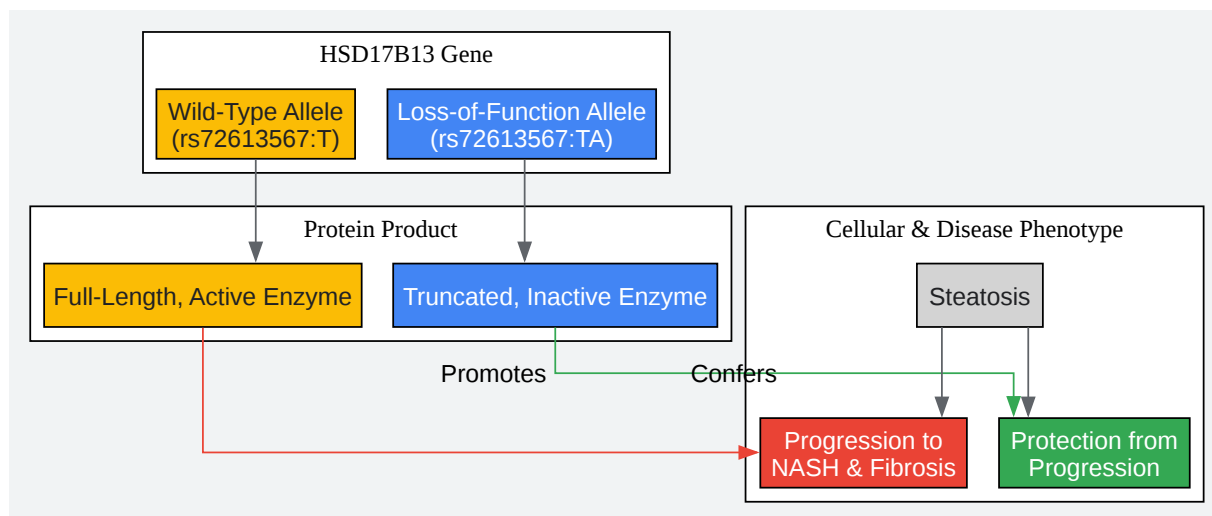


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Caption: Upstream regulation and downstream effects of wild-type HSD17B13.

Genetic Variant Protective Mechanism

A key finding is the protective nature of the rs72613567:TA loss-of-function variant. This variant leads to a truncated, inactive protein, which prevents the progression from simple steatosis to inflammatory NASH and fibrosis.



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